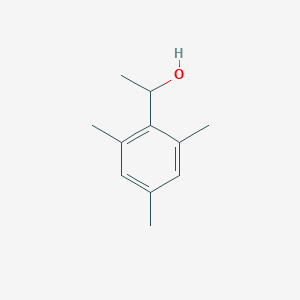

1-(2,4,6-Trimethylphenyl)ethan-1-ol

Description

Significance of Aryl-Substituted Alcohols in Advanced Synthetic Methodologies

Aryl-substituted alcohols are crucial intermediates and building blocks in a wide array of synthetic transformations. Their importance stems from their dual nature, possessing both a reactive hydroxyl group and a modifiable aromatic ring. This allows for a diverse range of chemical manipulations, making them valuable precursors for pharmaceuticals, agrochemicals, and materials science.

The hydration of olefins is a direct method for producing alcohols; however, it typically follows Markovnikov selectivity. researchgate.net The development of anti-Markovnikov hydration methods is a significant area of research, aiming to provide access to a wider range of alcohol isomers. researchgate.net Furthermore, aryl alcohols can serve as arylation reagents through the cleavage of the C(aryl)-C(OH) bond, offering a novel route to functionalized aromatic compounds. nih.gov The direct cross-coupling of aryl carboxylic acids and alkyl alcohols to form C(sp³)–C(sp²) bonds represents another innovative approach that expands the utility of these compounds. acs.org

The versatility of aryl-substituted alcohols is further highlighted by their use in the synthesis of ethers. organic-chemistry.orgrsc.org Traditional methods for forming alkyl aryl ethers often require harsh conditions. rsc.org However, newer, milder methods are continuously being developed, such as the transition-metal-free O-arylation of alcohols. rsc.org These advancements underscore the ongoing importance of aryl-substituted alcohols in the evolution of synthetic chemistry.

The Unique Steric and Electronic Landscape of the 2,4,6-Trimethylphenyl Moiety

The 2,4,6-trimethylphenyl group, commonly known as the mesityl group, imparts a unique combination of steric and electronic properties to any molecule it is attached to. The three methyl groups positioned ortho and para to the point of attachment create significant steric bulk. stackexchange.com This steric hindrance can be a powerful tool in directing the regioselectivity of reactions and in stabilizing reactive intermediates. nih.govrsc.org For instance, the large size of the mesityl group can prevent unwanted side reactions by physically blocking access to certain parts of the molecule.

From an electronic standpoint, the methyl groups are electron-donating through an inductive effect. This increases the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The interplay between these steric and electronic effects is a key feature of the mesityl group and a subject of ongoing study.

The unique properties of the mesityl group have been exploited in various areas of chemistry, including the stabilization of low-coordinate phosphorus compounds and the synthesis of novel organometallic complexes. nih.govwikipedia.org

Overview of Research Trajectories for 1-(2,4,6-Trimethylphenyl)ethan-1-ol

Research involving this compound has followed several interesting trajectories, primarily driven by its unique structural features. The synthesis of this compound and its derivatives is a key area of investigation. For example, the enantioselective synthesis of related chiral secondary alcohols, such as (R)-1-(2,4,6-trimethoxyphenyl)ethan-1-ol, has been achieved through methods like asymmetric reduction of the corresponding ketone.

The compound and its structural analogs have found applications in various fields. For instance, the related compound 2,4,6-trimethylphenol (B147578) is used in the synthesis of dyes. nih.gov Furthermore, derivatives of this compound are being explored for their potential in creating novel materials, such as those used in perfumes and liquid crystals. rsc.orggoogle.com The study of its reactivity, particularly in reactions that take advantage of the steric hindrance provided by the mesityl group, continues to be a fruitful area of research.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 31108-34-6 | C11H16O | 164.248 |

| 1-(2,4,6-Trimethylphenyl)ethanone | 1667-01-2 | C11H14O | 162.2283 |

| 2,4,6-Trimethylphenol | 527-60-6 | C9H12O | 136.19 |

| (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol | 1212204-19-7 | C11H16O | 164.24 |

| 1-(2,4,6-trimethylphenyl)ethane-1,2-diol | 354153-47-2 | C11H16O2 | 180.2435 |

| Mesityl 2,4,6-trimethylbenzoate | 1504-38-7 | C19H22O2 | 282.4 |

| 2,4,6-Trimethylaniline | 88-05-1 | C9H13N | 135.21 |

Synthetic Methodologies and Route Optimization for this compound

The synthesis of this compound, a sterically hindered secondary benzylic alcohol, presents unique challenges due to the steric congestion around the reactive center. The presence of two methyl groups in the ortho positions of the phenyl ring significantly influences the accessibility of the carbonyl precursor, 1-(2,4,6-trimethylphenyl)ethanone, to reducing agents. Consequently, the optimization of synthetic routes requires careful consideration of reagents and catalytic systems to achieve high efficiency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPVPUABXGJRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31108-34-6 | |

| Record name | 1-(2,4,6-trimethylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 1 2,4,6 Trimethylphenyl Ethan 1 Ol

Reaction Pathway Elucidation for Alcohol Formation

The conversion of 2',4',6'-trimethylacetophenone (B1293756) to 1-(2,4,6-trimethylphenyl)ethan-1-ol can proceed through several distinct mechanistic routes, largely dictated by the reagents and reaction conditions employed. The steric hindrance imposed by the mesityl group plays a crucial role in determining the feasibility and nature of these pathways.

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental pathway for the formation of alcohols from ketones. However, in the case of 2',4',6'-trimethylacetophenone, the significant steric bulk of the mesityl group can hinder the approach of nucleophiles to the carbonyl carbon. This steric impediment necessitates carefully chosen reagents and conditions to facilitate the reaction. For instance, the use of organozinc reagents can lead to the formation of zinc enolates. researchgate.netrsc.org

The reaction of 2',4',6'-trimethylacetophenone with certain hypervalent aluminium dihydride compounds has been shown to result in deprotonation at the methyl group of the acetophenone (B1666503) rather than nucleophilic addition to the carbonyl group. researchgate.net This highlights how steric hindrance can alter the expected course of a reaction, favoring proton abstraction over nucleophilic attack.

Single Electron Transfer (SET) Pathways in Sterically Hindered Systems

In cases where direct nucleophilic addition is sterically disfavored, a single electron transfer (SET) mechanism can become a viable alternative. SET processes involve the transfer of an electron from a donor species to the ketone, generating a radical anion intermediate. This pathway is particularly relevant in reductions using alkali metals, often referred to as dissolving metal reductions. libretexts.org While direct evidence for SET pathways in the formation of this compound is not extensively detailed in the provided results, the general principles of SET in the reduction of sterically hindered ketones are well-established. libretexts.orgmasterorganicchemistry.com For instance, the Clemmensen reduction, which reduces ketones to alkanes, is thought to proceed through a series of one-electron transfers from a zinc amalgam. masterorganicchemistry.com

The formation of radical anions through SET can circumvent the high activation energy associated with direct nucleophilic attack on a sterically congested carbonyl carbon. libretexts.org Subsequent protonation of the radical anion leads to the final alcohol product. It has been noted that in some photoredox catalytic systems, the reduction of alkyl-Cr(III) intermediates can occur more rapidly than their nucleophilic addition to sterically hindered ketones. acs.orgacs.org

Hydride Transfer Mechanisms

Hydride transfer is a common mechanism for the reduction of ketones to alcohols. This can occur through a concerted process or a stepwise pathway. scholaris.ca In the context of catalytic transfer hydrogenation, a bifunctional protonation/deprotonation mechanism is often proposed. nih.gov For example, manganese-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the transfer hydrogenation of ketones, although sterically demanding ketones like 2',4',6'-trimethylacetophenone show lower reactivity. nih.govtudelft.nl

Mechanistic studies involving ruthenium catalysts have suggested the involvement of ruthenium-dihydride species in the catalytic cycle. dtu.dk The transfer hydrogenation of 2',4,6'-trimethylacetophenone over a magnesium oxide catalyst has been observed to be hindered by the substantial steric hindrance around the acetyl group. mdpi.com Furthermore, investigations into zirconium-catalyzed carboalumination reactions have shown that β-hydride elimination can be a competing process. pitt.edu

| Reaction Pathway | Key Features | Influencing Factors | Example Reagents/Catalysts |

|---|---|---|---|

| Nucleophilic Addition | Direct attack of a nucleophile on the carbonyl carbon. | Steric hindrance from the mesityl group can impede this pathway. | Organozinc reagents researchgate.netrsc.org |

| Single Electron Transfer (SET) | Formation of a radical anion intermediate. libretexts.org | Becomes significant when direct nucleophilic addition is disfavored due to sterics. masterorganicchemistry.com | Alkali metals (dissolving metal reductions), photoredox catalysts libretexts.orgacs.orgacs.org |

| Hydride Transfer | Transfer of a hydride ion to the carbonyl carbon, can be concerted or stepwise. scholaris.ca | Nature of the catalyst and steric accessibility of the carbonyl group. nih.govtudelft.nlmdpi.com | Mn-NHC complexes, Ru catalysts, MgO nih.govtudelft.nldtu.dkmdpi.com |

Stereochemical Mechanism of Asymmetric Reactions

The synthesis of enantiomerically pure this compound requires asymmetric catalytic methods. Understanding the stereochemical mechanism is crucial for designing effective catalysts that can control the three-dimensional arrangement of the final product.

Transition State Analysis for Enantioselectivity

The enantioselectivity of an asymmetric reaction is determined by the energy difference between the transition states leading to the two possible enantiomers. For the asymmetric reduction of 2',4',6'-trimethylacetophenone, the catalyst and substrate come together to form a diastereomeric transition state. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

In asymmetric hydrogenations, the mechanism can involve an outer-sphere pericyclic transition state. scholaris.ca However, more recent investigations suggest that the proton and hydride transfer may be a two-step process in many cases. scholaris.ca Density functional theory (DFT) calculations are often employed to model these transition states and understand the origins of enantioselectivity. diva-portal.org For some catalytic systems, a concerted, asynchronous transition structure is indicated by experimental data like Hammett analysis and kinetic isotope effect measurements. researchgate.net

Role of Catalyst-Substrate Interactions

The non-covalent interactions between the catalyst and the substrate in the transition state are fundamental to achieving high enantioselectivity. These interactions can include hydrogen bonding, steric repulsion, and electrostatic interactions. In asymmetric transfer hydrogenation catalyzed by Noyori-type catalysts, hydrogen bonding between the catalyst and the substrate is a key element in stereochemical control. acs.org

Chiral phosphoric acid catalysts have been successfully used in asymmetric cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles, where steric effects were found to influence enantioinduction. nih.gov Similarly, in the asymmetric hydrogenation of ketones, the structure of the chiral ligand coordinated to the metal center dictates the stereochemical outcome. acs.org The development of new chiral ligands is an active area of research aimed at improving the efficiency and selectivity of asymmetric transformations. diva-portal.orgmdpi.com The accessibility of the carbonyl moiety in the substrate has been identified as a key factor governing the success of catalysis. tudelft.nl

| Factor | Description | Impact on Enantioselectivity |

|---|---|---|

| Transition State Geometry | The three-dimensional arrangement of atoms in the highest energy point of the reaction pathway. | The energy difference between diastereomeric transition states determines the enantiomeric excess (ee) of the product. scholaris.ca |

| Catalyst-Substrate Interactions | Non-covalent forces such as hydrogen bonding and steric repulsion between the chiral catalyst and the substrate. acs.org | These interactions stabilize one transition state over the other, leading to preferential formation of one enantiomer. nih.gov |

| Chiral Ligand Structure | The specific design of the chiral molecule bound to the metal center in a catalyst. | The ligand creates the chiral environment necessary for asymmetric induction. diva-portal.orgmdpi.com |

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool in physical organic chemistry for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction. wikipedia.orgnih.gov The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that of the reaction with the heavier isotope (kH). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov For the C-H bond, replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) can lead to a significant primary KIE, typically in the range of 2-7, because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. core.ac.uk

In reactions involving this compound, KIE studies are particularly insightful for mechanisms where the C-H bond at the carbinol carbon (the carbon bearing the -OH group) or the adjacent methyl group is cleaved. For instance, in the oxidation of alcohols to ketones, a significant primary KIE is expected if the cleavage of the α-C-H bond is the rate-determining step.

While specific KIE data for the oxidation of this compound is not prominently available, studies on structurally similar alcohols provide a strong basis for mechanistic inference. For example, the aerobic oxidation of benzyl (B1604629) alcohol, a related benzylic alcohol, over certain catalysts exhibits a significant KIE, indicating that the β-H elimination (in that case, from the CH₂OH group) is a kinetically relevant, rate-determining step. osti.gov In one study using a Fe-N-C catalyst, a KIE value of 4.8 was observed for the oxidation of deuterated benzyl alcohol (C₆H₅CD₂OH), strongly supporting that C-H bond scission is central to the reaction's slowest step. osti.gov

| Reactant Pair | Reaction Type | Catalyst | Observed KIE (kH/kD) | Mechanistic Implication |

| Benzyl alcohol / Benzyl-d2-alcohol | Aerobic Oxidation | Fe-N-C | 4.8 osti.gov | β-H elimination is a kinetically-relevant step. osti.gov |

| Benzyl alcohol / Benzyl-d2-alcohol | Aerobic Oxidation | Pt/C | 1.8 osti.gov | β-H elimination is less involved in the rate-determining step compared to the Fe-N-C catalyst. |

This table presents data for the structurally related benzyl alcohol to illustrate the application of KIE in determining oxidation mechanisms. A high KIE value suggests C-H bond cleavage is part of the rate-determining step.

Conversely, a small or non-existent KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step. For a reaction involving this compound, this could imply that the rate-limiting step is, for example, the formation of a different intermediate prior to C-H cleavage.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. rsc.org Solvents can affect reactivity by stabilizing or destabilizing reactants, transition states, or intermediates through various interactions such as polarity, hydrogen bonding, and polarizability. rsc.orgnih.gov For reactions involving this compound, which can proceed through carbocationic intermediates, solvent effects are particularly pronounced.

In solvolysis reactions, where the solvent acts as the nucleophile, the polarity and ionizing power of the solvent are critical. This compound, being a tertiary benzylic alcohol, is prone to forming a relatively stable tertiary benzylic carbocation, the 1-(2,4,6-trimethylphenyl)ethyl cation, via an SN1-type mechanism. The stability of this carbocation is enhanced by the electron-donating methyl groups on the phenyl ring and delocalization into the aromatic system. nih.gov

The rate of solvolysis is highly dependent on the solvent's ability to stabilize this carbocationic intermediate. Highly polar and protic solvents, such as water, formic acid, and alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), are effective at solvating and stabilizing charged intermediates, thereby accelerating the rate of SN1 reactions. researchgate.netmdpi.com For instance, the solvolysis rate of related tertiary alkyl halides generally increases in more dissociating solvents. researchgate.net A shift from a less polar solvent like ethanol (B145695) to a more polar one like aqueous ethanol or TFE can increase the reaction rate by several orders of magnitude. nih.gov

Furthermore, the solvent can influence the selectivity between competing reaction pathways, such as substitution (SN1) and elimination (E1). Both pathways typically proceed through the same carbocation intermediate. The product distribution can be swayed by the solvent's nucleophilicity versus its basicity. In a highly nucleophilic but weakly basic solvent, substitution products are favored. Conversely, a less nucleophilic, more basic solvent might favor the formation of the elimination byproduct, 1-mesitylethene.

| Solvent System | Relative Polarity/Ionizing Power | Expected Effect on Solvolysis Rate of this compound | Predominant Reaction Pathway |

| 100% Ethanol | Moderate | Moderate | SN1/E1 |

| 80% Aqueous Ethanol | High | Faster than in pure ethanol. mdpi.com | SN1/E1 |

| 50% Aqueous Ethanol | Higher | Faster than in 80% aqueous ethanol. mdpi.com | SN1/E1 |

| 2,2,2-Trifluoroethanol (TFE) | Very High (High ionizing power, low nucleophilicity) | Very Fast | SN1/E1 (Can favor retention of stereochemistry). researchgate.net |

This table illustrates the expected qualitative effects of different solvent systems on the solvolysis of this compound, based on established principles of solvent effects on SN1/E1 reactions of tertiary substrates. researchgate.netmdpi.com

Influence of Steric Hindrance on Reaction Progress and Byproduct Formation

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in dictating the feasibility, rate, and outcome of chemical reactions. science.gov In this compound, the phenyl ring is substituted with three methyl groups, two of which are in the ortho positions. This substitution, creating a mesityl group, imposes significant steric bulk around the benzylic carbon center. bath.ac.uk

This steric congestion directly impacts the accessibility of the reactive center to incoming reagents. A clear example is seen in the synthesis of the alcohol itself from its corresponding ketone, 1-(2,4,6-trimethylphenyl)ethanone. A recent study demonstrated that the reduction of this ketone is highly sensitive to the size of the reducing agent. mdpi.com While a powerful, small reducing agent like lithium aluminum hydride (LiAlH₄) can successfully reduce the ketone, milder and bulkier reagents like sodium borohydride (B1222165) (NaBH₄) give a very low yield. mdpi.com This effect is magnified in the even more sterically hindered analogue, 1-(2,4,6-triisopropylphenyl)ethanone, which cannot be reduced at all by NaBH₄. mdpi.com

| Ketone Precursor | Reducing Agent | Yield of Corresponding Alcohol | Rationale |

| 1-(2,4,6-Trimethylphenyl)ethanone | NaBH₄ | 12% mdpi.com | Significant steric hindrance from ortho-methyl groups impedes approach of the reductant. |

| 1-(2,4,6-Triisopropylphenyl)ethanone | NaBH₄ | 0% mdpi.com | Extreme steric hindrance from ortho-isopropyl groups completely blocks the reactive site from NaBH₄. |

| 1-(2,4,6-Trimethylphenyl)ethanone | LiAlH₄ | Reduction successful (yield not specified) mdpi.com | The smaller, more reactive LiAlH₄ can overcome the steric barrier. |

| 1-(2,4,6-Triisopropylphenyl)ethanone | LiAlH₄ | Reduction successful (yield not specified) mdpi.com | Demonstrates the necessity of a highly reactive agent for severely hindered substrates. |

This table highlights the profound impact of steric hindrance on the synthesis of this compound and its analogues, based on experimental findings. mdpi.com

Once the 1-(2,4,6-trimethylphenyl)ethyl carbocation is formed during a reaction (e.g., solvolysis), steric hindrance strongly influences the formation of byproducts. The bulky mesityl group shields the carbocation's electrophilic center, retarding the rate of attack by nucleophiles (the SN1 pathway). researchgate.net This slowing of the substitution pathway allows the competing E1 elimination pathway to become more significant. In the E1 pathway, a base (which can be a solvent molecule) abstracts a proton from the adjacent methyl group, leading to the formation of an alkene byproduct, in this case, (2,4,6-trimethylphenyl)ethene. Studies on similarly hindered carbocations show that the incorporation of ortho-methyl groups slows nucleophilic attack while increasing the rate of deprotonation. researchgate.net For the highly hindered bis(pentamethylphenyl)carbocation, elimination was found to compete with nucleophilic trapping in a ratio of 22:1, underscoring how steric bulk can dramatically favor elimination byproduct formation. researchgate.net

Structural and Conformational Analysis of 1 2,4,6 Trimethylphenyl Ethan 1 Ol and Its Derivatives

Crystal Engineering and Solid-State Structures

The assembly of 1-(2,4,6-trimethylphenyl)ethan-1-ol in the crystalline phase is a well-defined process governed by specific intermolecular interactions, leading to ordered supramolecular structures.

In its crystalline state, this compound crystallizes in the trigonal system within the P-3 space group. mdpi.com The fundamental organizing motif is the O-H···O hydrogen bond, which links individual molecules together. mdpi.com These interactions result in the formation of discrete, zero-dimensional (0-D) hexameric rings. mdpi.com The unit cell contains three crystallographically independent molecules that assemble into these hexamers, which adopt a stable chair conformation. mdpi.com This hexameric assembly is a recurring structural motif also observed in the crystals of simpler alcohols like 2-methyl-2-propanol. mdpi.com

| Crystal System Data for this compound | |

| Crystal System | Trigonal |

| Space Group | P-3 |

| Independent Molecules in Unit Cell | 3 |

| Primary H-Bonding Motif | O-H···O |

| Resulting Assembly | Hexameric Rings |

| Hexamer Conformation | Chair |

This table summarizes the crystallographic and hydrogen bonding features of this compound.

The size of the alkyl substituents on the phenyl ring plays a critical role in determining the nature of the hydrogen-bonded network. mdpi.com A comparative analysis with its bulkier analogue, 1-(2,4,6-triisopropylphenyl)ethanol (B15157087), reveals a significant shift in molecular assembly. mdpi.com

While the methyl substituents in this compound permit the formation of hexameric rings, the increased steric hindrance from the larger isopropyl groups in 1-(2,4,6-triisopropylphenyl)ethanol prevents this. mdpi.com Instead, the triisopropyl derivative forms smaller, tetrameric hydrogen-bonded rings. mdpi.com This demonstrates that a modest increase in the size of the ortho- and para-substituents is sufficient to alter the supramolecular aggregation, favoring less-populated assemblies to accommodate the greater steric demand. mdpi.com

| Effect of Substituent Size on Molecular Assembly | |

| Compound | Substituent |

| This compound | Methyl |

| 1-(2,4,6-Triisopropylphenyl)ethanol | Isopropyl |

This table illustrates the direct impact of substituent size on the resulting hydrogen-bonded oligomers.

Molecular Geometry and Conformational Preferences

The intrinsic geometry of the this compound molecule is heavily influenced by the steric pressure exerted by the methyl groups positioned ortho to the ethanol (B145695) substituent.

The conformation of the molecule is largely defined by the torsion angle between the ethan-1-ol side chain and the plane of the trimethylphenyl ring. In the related ketone, 1-(2,4,6-trimethylphenyl)ethanone, molecular mechanics calculations predict a significant torsion angle between the carbonyl group and the aromatic ring due to steric hindrance. psu.edu For the alcohol, single-crystal X-ray diffraction studies show that the bond angles between the ring and the ortho-methyl groups are distorted from ideal geometries. Specifically, the C(1)-C(2)-C(9) and C(1)-C(6)-C(11) angles in all independent molecules are approximately 123°, which is significantly larger than the angles associated with the para-methyl group and indicates substantial in-plane bending to relieve steric strain. mdpi.com The dihedral angle formed by the plane containing the O(1), C(7), and C(8) atoms with the plane of the aromatic ring is a critical parameter, and analysis of related sterically hindered ketones suggests this angle is substantial, approaching 90°. mdpi.compsu.edu

| Selected Geometric Parameters for this compound | |

| Parameter | Value / Observation |

| C(aromatic)-C(methyl) Bond Lengths | 1.503 to 1.530 Å |

| C(1)-C(2)-C(9) Angle | ~123° |

| C(1)-C(6)-C(11) Angle | ~123° |

This table presents key bond lengths and angles from the crystal structure of this compound, highlighting steric strain. mdpi.com

The presence of two methyl groups at the ortho positions of the phenyl ring creates significant steric hindrance, which is a defining feature of the molecule's conformation. mdpi.com This steric pressure forces the ethan-1-ol substituent to rotate out of the plane of the aromatic ring to minimize repulsive interactions between the side chain and the ortho-methyl groups. psu.edu This effect, known as steric inhibition of resonance, is evident in the deshielded 17O NMR chemical shifts of the corresponding ketone, 2,4,6-trimethylacetophenone, which correlates with a large torsion angle. psu.edu The enlarged bond angles (123°) at the points of ortho-substitution in the alcohol further confirm the presence of substantial steric strain that dictates the molecule's non-planar conformation. mdpi.com This enforced twisting is a direct consequence of the bulky nature of the 2,4,6-trimethylphenyl group. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization (beyond basic identification)

Advanced spectroscopic methods provide a detailed view of the molecular dynamics and electronic environment of this compound. These techniques go beyond simple confirmation of the presence of functional groups to explore complex phenomena such as conformational isomerism and electronic transitions.

Detailed NMR Spectroscopic Analysis (e.g., Conformational Effects, Solvent Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For this compound, NMR analysis is particularly insightful for understanding the conformational effects arising from the sterically demanding mesityl group.

Conformational Effects: The key rotational bond in this molecule is the one connecting the chiral carbon of the ethanol group to the aromatic ring (Cα-C1). The bulky ortho-methyl groups on the phenyl ring create a significant barrier to free rotation around this bond. cdnsciencepub.com This restricted rotation leads to a preferred conformation where the ethyl group is oriented away from the bulky methyl groups. Studies on similarly ortho-disubstituted aryl compounds show a strong preference for a "perpendicular" conformation, where the plane of the substituent (in this case, the C-O bond of the ethanol moiety) is roughly perpendicular to the plane of the aromatic ring. cdnsciencepub.comresearchgate.net In the case of the closely related E-1-(2,4,6-trimethylphenyl)ethanone oxime, the dihedral angle between the aromatic ring and the substituent plane was found to be a large 70.8°, precluding significant π-electron overlap. researchgate.net A similar large dihedral angle is expected for this compound.

The ¹H NMR spectrum would reflect this fixed conformation. The two aromatic protons would appear as a sharp singlet, as they are chemically equivalent due to the symmetry of the mesityl group. The protons of the three methyl groups on the ring would also give rise to distinct singlets. The methine proton (CH-OH) would appear as a quartet due to coupling with the methyl protons of the ethyl group, and the hydroxyl proton would be a broad singlet, which can be confirmed by D₂O exchange.

Solvent Shifts: The chemical shifts of the protons, particularly the hydroxyl (OH) and the alpha-methine (CH) protons, are sensitive to the solvent environment. In polar, hydrogen-bond-accepting solvents like DMSO-d₆ or acetone-d₆, the OH proton signal is expected to shift downfield compared to its position in a non-polar solvent like CDCl₃ due to the formation of hydrogen bonds. The solvent can also influence the conformational equilibrium, although the high rotational barrier in this specific molecule suggests it would exist in a dominant conformation across most solvents. auremn.org.br

Expected NMR Data: While a detailed, published spectrum specifically for this compound is not readily available, expected chemical shifts can be inferred from its structure and data from analogous compounds like 1-(m-tolyl)ethan-1-ol. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Notes |

| CH₃ (ethyl group) | ~1.5 | Doublet | Coupled to the methine proton. |

| OH | Variable (typically 1.5-2.5) | Singlet (broad) | Position is concentration and solvent dependent; disappears on D₂O exchange. |

| p-CH₃ (ring) | ~2.2-2.3 | Singlet | The single methyl group at the para position. |

| o-CH₃ (ring) | ~2.3-2.5 | Singlet | The two equivalent methyl groups at the ortho positions. |

| CH (methine) | ~4.9-5.2 | Quartet | Coupled to the ethyl methyl protons. Steric compression may shift it downfield. |

| Ar-H | ~6.8-6.9 | Singlet | Two equivalent aromatic protons. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| C (ethyl group) | ~25 | |

| C (p-CH₃) | ~21 | |

| C (o-CH₃) | ~20-22 | May be slightly different from the para-methyl due to steric environment. |

| CH (methine) | ~70-74 | The alcohol-bearing carbon. |

| C (aromatic, C3/C5) | ~129-131 | The two carbons bearing aromatic protons. |

| C (aromatic, C1) | ~141-143 | The carbon attached to the ethanol substituent. |

| C (aromatic, C2/C6) | ~136-138 | Carbons bearing the ortho-methyl groups. |

| C (aromatic, C4) | ~137-139 | Carbon bearing the para-methyl group. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Insight

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the bonding and functional groups within a molecule. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. epequip.comthermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, the most prominent bands would be:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding in the condensed phase. In a study of the related 1-phenylethanol, the free O-H stretch of the isolated molecule was observed at 3636 cm⁻¹, a sharp band typical for a non-bonded hydroxyl group. researchgate.net

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponding to the stretching vibration of the alcohol C-O bond.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds.

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the substituted benzene ring, expected around 1000 cm⁻¹, would be a strong and sharp band in the Raman spectrum.

C-H Stretches: Aliphatic and aromatic C-H stretching vibrations are also clearly visible.

Skeletal Vibrations: The carbon framework of the mesityl group gives rise to a characteristic pattern in the lower frequency region.

The combination of FT-IR and Raman provides a comprehensive vibrational fingerprint of the molecule. biointerfaceresearch.com

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| Aromatic C=C Stretch | 1610, 1585 | 1610, 1585 | Medium (IR), Strong (Raman) |

| C-O Stretch | 1050-1150 | Weak | Strong (IR) |

| Aromatic Ring Breathing | Weak/Absent | ~1000 | Strong (Raman) |

Table 3: Key Vibrational Frequencies for this compound.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (like non-bonding 'n' or bonding 'π' orbitals) to higher energy anti-bonding orbitals (π* or σ*). researchgate.net

For this compound, the chromophore is the substituted benzene ring. The expected electronic transitions are primarily π → π* transitions associated with the aromatic system.

π → π Transitions:* Aromatic compounds typically display two main absorption bands. The first, a very strong band often referred to as the E2-band, occurs at shorter wavelengths (around 200-220 nm). The second, known as the B-band, is of lower intensity and appears at longer wavelengths (around 250-280 nm), often showing fine vibrational structure. rsc.org In this compound, the B-band is expected around 273 nm. cdnsciencepub.com The presence of the alkyl (methyl) and hydroxyl substituents on the benzene ring causes a slight bathochromic (red) shift compared to unsubstituted benzene.

n → π Transitions:* The oxygen atom of the hydroxyl group has non-bonding electrons (n-electrons). An n → π* transition is theoretically possible, but these are typically very weak (forbidden transitions) and are often obscured by the much stronger π → π* bands. rsc.org

The steric hindrance from the ortho-methyl groups, which forces the Cα-C1 bond to twist, disrupts the conjugation between the hydroxyl-bearing carbon and the aromatic π-system. This disruption would likely cause a hypsochromic (blue) shift and a hypochromic effect (decrease in absorption intensity) compared to a planar analogue. The solvent can also influence the absorption maxima; polar solvents may cause shifts in the peak positions due to stabilization of the ground or excited states. mdpi.comphyschemres.org

| Transition Type | Expected λₘₐₓ (nm) | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Notes |

| π → π* (E2-band) | ~215 | > 7,000 | Intense absorption related to the benzene ring. |

| π → π* (B-band) | ~273 | 200 - 500 | Weaker, structured band characteristic of substituted benzenes. |

Table 4: Predicted UV-Vis Absorption Data for this compound in a non-polar solvent.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) are employed to model the behavior of 1-(2,4,6-Trimethylphenyl)ethan-1-ol with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of organic molecules. For this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are used to determine key structural parameters. researchgate.net

These calculations predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, the geometry is optimized to find the lowest energy conformation, taking into account the steric hindrance caused by the three methyl groups on the phenyl ring. These bulky groups influence the orientation of the ethanol (B145695) substituent. The calculated geometric parameters can be validated by comparison with experimental data from X-ray crystallography. mdpi.com A study on the crystal structure of 1-(2,4,6-trimethylphenyl)ethanol revealed that the unit cell contains three independent molecules, with C(Ar)-C(Me) bond lengths ranging from 1.503 to 1.530 Å. mdpi.com The dihedral angle between the plane of the aromatic ring and the plane formed by the O(1), C(7), and C(8) atoms is a critical parameter determining the molecule's conformation. mdpi.com

DFT also provides insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity, particularly where nucleophilic or electrophilic attacks might occur.

Table 1: Selected Calculated and Experimental Geometric Parameters for 1-(2,4,6-Trimethylphenyl)ethanol Note: The calculated values are representative and depend on the specific level of theory and basis set used. Experimental values are from X-ray crystallography data. mdpi.com

| Parameter | Type | Calculated Value (Representative) | Experimental Value mdpi.com |

| C-O | Bond Length | ~1.43 Å | ~1.44 Å |

| C-C (ethyl) | Bond Length | ~1.54 Å | ~1.52 Å |

| C-C (ring) | Bond Length | ~1.40 Å | ~1.39 - 1.41 Å |

| C(Ar)-C(ethyl) | Bond Length | ~1.52 Å | ~1.53 Å |

| C-O-H | Bond Angle | ~109° | - |

| C-C-O | Bond Angle | ~111° | ~110.5° |

| Dihedral Angle (Ring-Ethyl) | Angle | Varies with conformer | ~86-90° |

Ab Initio Molecular Dynamics (AIMD) is a simulation technique where the forces acting on the atoms are calculated "from first principles" (i.e., from quantum mechanics) at each time step. This method allows for the study of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment over time.

While specific AIMD studies on this compound are not prominently documented, the methodology is applied to similar systems to explore reaction mechanisms and dynamics in solution. researchgate.net For this molecule, AIMD could be used to simulate its behavior in a solvent, providing insights into hydrogen bonding dynamics between the hydroxyl group and solvent molecules, and the rotational dynamics around the C(Ar)-C(ethyl) bond. These simulations are computationally intensive but offer a more realistic picture of the molecule's behavior than static calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netlibretexts.org DFT calculations are commonly used to determine the energies and shapes of these orbitals. researchgate.net

For this compound, the HOMO is typically located on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally distributed over the aromatic ring and the C-O antibonding region, representing the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for 1-(2,4,6-Trimethylphenyl)ethanol Note: Values are illustrative and vary based on the computational method.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Indicates the ability to donate an electron; localized on the phenyl ring and oxygen atom. |

| LUMO | ~ +1.0 eV | Indicates the ability to accept an electron; distributed over the aromatic system. |

| HOMO-LUMO Gap | ~ 7.5 eV | Reflects the chemical stability and reactivity of the molecule. |

Prediction of Spectroscopic Properties

Computational methods are highly valuable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the aromatic ring. researchgate.net These theoretical spectra can be compared with experimental results to confirm the molecular structure.

Similarly, calculated vibrational frequencies help in the assignment of peaks in experimental IR and Raman spectra. Calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, provide theoretical values for ¹H and ¹³C NMR spectra. researchgate.net Discrepancies between calculated (gas phase) and experimental (solution) values can often be explained by intermolecular interactions in the condensed phase. researchgate.net

Thermodynamic and Kinetic Modeling of Reactions

Theoretical modeling is instrumental in elucidating reaction mechanisms, providing information on the stability of intermediates and the energy barriers of transition states. For reactions involving this compound, such as dehydration or oxidation, DFT can be used to map out the potential energy surface.

For example, in a proposed fluorination reaction using diethylaminosulfur trifluoride (DAST), a mechanism can be investigated by calculating the thermodynamic and kinetic parameters for each step. researchgate.net This involves locating the transition state structures and calculating the activation energies (ΔG‡) and reaction enthalpies (ΔH). This information helps determine the feasibility of a proposed reaction pathway and can explain observed product distributions. researchgate.netbath.ac.uk While specific models for reactions of this compound are not widely published, the principles from studies on similar alcohols are directly applicable. researchgate.net

Solvation Model Applications (e.g., PCM, Onsager)

Reactions and spectroscopic measurements are typically performed in a solvent, and the solvent can significantly influence a molecule's properties and reactivity. Computational solvation models are used to account for these effects.

The Polarizable Continuum Model (PCM) and the Onsager model are common implicit solvation models where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net These models are applied in conjunction with DFT calculations to provide more accurate predictions of properties in solution. For instance, using the IEF-PCM (Integral Equation Formalism for PCM), one can calculate more realistic UV-Vis spectra and study the energetic behavior of the molecule in a solvent like ethanol. researchgate.net These models are essential for accurately simulating the behavior of this compound in a real-world chemical environment.

Chemical Transformations and Derivatization

Functional Group Interconversions of the Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification, enabling its conversion into other important functional groups like ketones, ethers, and its substitution by other nucleophiles.

As a secondary alcohol, 1-(2,4,6-trimethylphenyl)ethan-1-ol can be oxidized to form the corresponding ketone, 1-(2,4,6-trimethylphenyl)ethanone. savemyexams.com This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. masterorganicchemistry.com A wide array of oxidizing agents can accomplish this conversion. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective. masterorganicchemistry.comsmolecule.com Milder reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are also commonly used to convert secondary alcohols to ketones, often under less harsh conditions. libretexts.org

Secondary alcohols are generally resistant to further oxidation to carboxylic acids, as this would necessitate the cleavage of a carbon-carbon bond. savemyexams.com Therefore, the primary product of the oxidation of this compound is the ketone.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat | Ketone |

| Chromium Trioxide (CrO₃) / H₂SO₄, Acetone (Jones Reagent) | 0 °C to room temperature | Ketone |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Ketone |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Ketone |

Etherification of the hydroxyl group can be achieved, for instance, through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide, like propargyl bromide or allyl bromide, in a nucleophilic substitution reaction to yield the desired ether. While specific examples for this compound are not prevalent in readily available literature, this represents a fundamental and plausible pathway for synthesizing derivatives like propargyl or allyl ethers from this alcohol.

The direct substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy involves protonating the alcohol with a strong acid. This converts the leaving group to a water molecule, which is readily displaced by a nucleophile. For a secondary benzylic alcohol like this compound, the substitution can proceed via an S_N_1 mechanism, involving the formation of a relatively stable secondary benzylic carbocation, or an S_N_2 mechanism.

Reactions Involving the Aromatic Ring

The mesityl group of this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution and other functionalization reactions.

The aromatic ring of mesitylene (B46885) derivatives can undergo C-H arylation. thieme-connect.com For example, mesitylene itself can be arylated to form biphenyl (B1667301) derivatives. rsc.orgresearchgate.net This type of transformation can be catalyzed by various metals or proceed under metal-free conditions. Hypervalent iodine reagents, such as diaryliodonium salts, are often employed in these reactions. researchgate.net Copper-catalyzed methods have also been developed for the general arylation of sp² C-H bonds in various arenes. nih.gov These methodologies suggest that the aromatic ring of this compound could serve as a substrate for C-H arylation, allowing for the synthesis of complex biaryl structures.

The three methyl groups on the aromatic ring are not inert and can be chemically transformed, most commonly through oxidation. The extent of oxidation can be controlled by the choice of reagent. wikipedia.org Milder oxidizing agents can selectively convert one methyl group into a formyl group (-CHO). For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is known to selectively oxidize one methyl group in polymethylated arenes to an aldehyde. thieme-connect.de Similarly, manganese dioxide can oxidize mesitylene to 3,5-dimethylbenzaldehyde. wikipedia.org

More vigorous oxidation, for example using nitric acid or potassium permanganate, can convert the methyl groups into carboxylic acid groups (-COOH). wikipedia.orgwikipedia.org The oxidation of all three methyl groups of mesitylene with nitric acid yields trimesic acid. wikipedia.org Furthermore, functionalization such as acetoxylation of methyl groups on aromatic rings has been achieved using reagents like phenyliodine(III) diacetate (PhI(OAc)₂), indicating that various derivatives can be accessed through C-H activation of the methyl groups. rsc.orgresearchgate.net

Table 2: Products of Mesitylene Oxidation

| Oxidizing Agent | Product | Reference |

| Manganese Dioxide (MnO₂) | 3,5-Dimethylbenzaldehyde | wikipedia.org |

| Cerium(IV) Ammonium Nitrate (CAN) | Arenemonocarbaldehyde | thieme-connect.de |

| Nitric Acid (HNO₃) | Trimesic Acid | wikipedia.org |

| Trifluoroperacetic Acid | Mesitol (2,4,6-trimethylphenol) | wikipedia.org |

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Enantioselective Synthesis

The production of single-enantiomer chiral alcohols is of paramount importance. For 1-(2,4,6-trimethylphenyl)ethan-1-ol, research is geared towards developing highly efficient and selective catalytic systems capable of overcoming the significant steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group.

One promising avenue involves biocatalysis. The yeast Saccharomyces cerevisiae has been successfully employed as a whole-cell biocatalyst for the asymmetric reduction of the parent ketone, 1-(2,4,6-trimethylphenyl)ethanone, to produce (S)-1-(2,4,6-trimethylphenyl)ethan-1-ol. researchgate.netmdpi.com This biotransformation relies on dehydrogenase enzymes within the yeast cells. Research indicates that the reaction medium can significantly influence the catalyst's performance, with studies showing enhanced enantioselectivity when using natural deep eutectic solvents (NADES) compared to conventional aqueous media. researchgate.net This suggests a possible inhibition of enzymes that produce the unwanted (R)-enantiomer in these green solvents. researchgate.net

Another area of development is in heterogeneous catalysis. Vapor phase transfer hydrogenation using 2-propanol as a hydrogen donor over a magnesium oxide (MgO) catalyst has been shown to produce this compound from its ketone precursor. mdpi.com While this method demonstrated a 22% yield at 673 K, future work aims to develop novel metal-based catalysts that can operate under milder conditions and provide higher enantioselectivity. mdpi.comresearchgate.net The development of ruthenium-based catalysts, which have proven effective in other novel syntheses, could offer a potential route for the efficient acylation and derivatization of this alcohol. rsc.org

Exploration of Alternative Green Chemistry Methodologies

In line with the principles of green chemistry, which advocate for waste prevention and the use of safer chemicals, research is actively exploring environmentally benign methods for synthesizing this compound. iciset.indokumen.pub

A leading green approach is the use of whole-cell biocatalysis in novel solvent systems. mdpi.com The asymmetric reduction of 1-(2,4,6-trimethylphenyl)ethanone using Saccharomyces cerevisiae is a prime example. researchgate.net This method avoids harsh reagents and heavy metals. Furthermore, the use of natural deep eutectic solvents (NADES) as an alternative to traditional organic solvents represents a significant advancement. researchgate.netmdpi.com NADES are composed of natural, biodegradable components like choline (B1196258) chloride and sugars or glycols, making them a sustainable choice. researchgate.net Research has demonstrated that these solvents can not only facilitate the reaction but also enhance the enantiomeric excess of the desired (S)-alcohol product. researchgate.netmdpi.com

The table below summarizes findings from a study on the biocatalytic reduction of the precursor ketone in various NADES systems compared to water.

| Solvent System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Water | High | Lower than NADES |

| NADES (low water content) | Lower | Enhanced |

Vapor phase catalytic transfer hydrogenation is another methodology that aligns with green chemistry principles by potentially reducing solvent waste and allowing for catalyst recycling. mdpi.comresearchgate.net Future research will likely focus on improving the efficiency and applicability of these greener pathways.

Deeper Understanding of Steric Effects in Chemical Reactivity and Selectivity

The 2,4,6-trimethylphenyl group is a classic example of a sterically demanding substituent that significantly influences a molecule's reactivity. researchgate.netquora.comwikipedia.org The methyl groups at the ortho positions (2 and 6) effectively shield the benzylic carbinol center, hindering the approach of reagents. This steric hindrance profoundly affects the synthesis of this compound from its ketone precursor, 1-(2,4,6-trimethylphenyl)ethanone. mdpi.comresearchgate.net

Studies have systematically compared the efficacy of various reducing agents, revealing a strong correlation between the reagent's steric bulk and the reaction yield. mdpi.com For instance, the reduction of 1-(2,4,6-trimethylphenyl)ethanone with the mild reducing agent sodium borohydride (B1222165) (NaBH₄) results in a low yield of 12%. mdpi.comresearchgate.net In stark contrast, the significantly bulkier ketone analogue, 1-(2,4,6-triisopropylphenyl)ethanone, does not react at all under these conditions, underscoring the critical role of steric hindrance. mdpi.com Only a very potent and small reducing agent, lithium aluminum hydride (LiAlH₄), was able to effectively reduce both ketones. mdpi.com

| Reducing Agent/Method | Yield (%) | Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 12 | - |

| Lithium Aluminum Hydride (LiAlH₄) | Successful Reduction | - |

| Catalytic Transfer Hydrogenation (MgO catalyst) | 22 | 673 K |

| Raney Nickel (H₂) | 54 | 15 MPa, 363 K |

Beyond reaction rates, steric effects also dictate the supramolecular chemistry of the compound. X-ray crystallography has revealed that in the solid state, molecules of 1-(2,4,6-trimethylphenyl)ethanol form hexamers through O-H···O hydrogen bonds. mdpi.com This is significantly different from its bulkier counterpart, 1-(2,4,6-triisopropylphenyl)ethanol (B15157087), which forms tetramers. mdpi.com The geometry imposed by the bulky substituents hinders the formation of more extended one-dimensional networks, which may contribute to the synthetic challenges. mdpi.com

Computational Design of New Reactions and Derivatization Pathways

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, offering a pathway to rationally design new synthetic routes and derivatives of sterically complex molecules like this compound. whiterose.ac.uk Methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate the energies of transition states, and predict the outcomes of reactions. researchgate.netresearchgate.net

For this compound, computational studies can elucidate the precise nature of the steric and electronic effects that govern its reactivity. By modeling the transition states for its synthesis via different catalytic systems, researchers can predict which catalysts are most likely to be effective. google.com This approach allows for the in silico screening of potential catalysts before undertaking resource-intensive experimental work. google.com

Furthermore, computational tools can be used to design novel derivatization pathways. For example, by calculating the reaction energies and activation barriers for various potential reactions, chemists can identify promising new transformations that might not be obvious from experimental work alone. This could involve designing tandem reactions or exploring the reactivity of the alcohol with less common reagents. researchgate.net The application of DFT to understand the structure-property relationships in related sterically hindered organophosphorus and organoboron compounds demonstrates the potential of these methods to expand the chemistry of constrained molecules. unamur.be

Applications in Advanced Materials Science (Non-Pharmaceutical)

While much of the focus on chiral alcohols is pharmaceutical, the unique structural properties of this compound and its derivatives make them interesting candidates for applications in materials science. The bulky and rigid 2,4,6-trimethylphenyl group can impart desirable properties to polymers and other materials.

A key area of application is in the development of ligands for catalysis and polymer synthesis. The 2,4,6-trimethylphenyl moiety is a cornerstone of many N-heterocyclic carbene (NHC) ligands. ontosight.ai For instance, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, a related compound, serves as a precursor to NHC ligands used in catalysis. ontosight.ai The steric bulk provided by the trimethylphenyl groups is crucial for stabilizing the catalytic metal center and influencing the selectivity of the reaction. ontosight.ai

Derivatives of this compound could be explored as monomers or building blocks for advanced materials. bldpharm.com The controlled spatial arrangement dictated by the sterically hindered group could be used to create polymers with specific morphologies or to synthesize molecular organic frameworks (MOFs) and organic light-emitting diode (OLED) materials. ontosight.aibldpharm.com Furthermore, the ionic properties of related imidazolium (B1220033) salts suggest that derivatives could find use as electrolytes in electrochemical devices like batteries or supercapacitors. ontosight.ai

Conclusion

Summary of Key Findings and Contributions to Organic Chemistry

1-(2,4,6-Trimethylphenyl)ethan-1-ol, a chiral secondary alcohol, has demonstrated considerable utility and versatility within the field of organic chemistry. Its unique structural features, characterized by a sterically hindered phenyl group bearing three methyl substituents, have been the subject of various research endeavors.

A significant contribution of this compound lies in its application in stereoselective synthesis. The chiral nature of this alcohol, when resolved into its enantiopure forms, allows it to serve as a valuable chiral auxiliary. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are instrumental in controlling the stereochemical outcome of synthetic reactions, a critical aspect in the preparation of enantiomerically pure pharmaceuticals and natural products. wikipedia.orgresearchgate.net The temporary incorporation of a chiral auxiliary, such as an enantiomer of this compound, can effectively guide the formation of a new stereocenter in a substrate molecule. wikipedia.orgyork.ac.uk Following the desired transformation, the auxiliary can be cleaved and potentially recycled, rendering the process more efficient. sigmaaldrich.com

Research has explored various methods for the synthesis and resolution of this compound. The reduction of the corresponding ketone, 1-(2,4,6-trimethylphenyl)ethanone, is a common synthetic route. mdpi.com Studies have shown that the choice of reducing agent can significantly impact the reaction yield, with stronger reducing agents like lithium aluminum hydride being more effective in overcoming the steric hindrance imposed by the trimethylphenyl group. mdpi.com Furthermore, enzymatic and chemoenzymatic methods have been successfully employed for the kinetic resolution of racemic this compound, yielding the individual enantiomers with high enantiomeric excess. molaid.commdpi.com For instance, the use of Saccharomyces cerevisiae has been reported for the preparation of (S)-1-(2,4,6-trimethylphenyl)ethanol. mdpi.com

The structural properties of this compound have also been a subject of investigation. X-ray crystallography studies have provided insights into its molecular geometry and the formation of hydrogen-bonded networks in the solid state. mdpi.com It has been observed that the methyl substituents influence the formation of oligomeric structures, such as hexameric rings, through hydrogen bonding. mdpi.com

Outstanding Challenges and Promising Avenues for Future Research

Despite the progress made in understanding and utilizing this compound, several challenges and opportunities for future research remain.

One of the primary challenges lies in developing more efficient and scalable synthetic routes to enantiopure this compound. While enzymatic resolutions have shown promise, exploring a wider range of biocatalysts and optimizing reaction conditions could lead to higher yields and enantioselectivities. molaid.commdpi.com Additionally, the development of catalytic asymmetric methods for the reduction of 1-(2,4,6-trimethylphenyl)ethanone would be a significant advancement, potentially offering a more direct and atom-economical approach to the desired enantiomers.

A promising area for future investigation is the expanded application of this compound and its derivatives as chiral auxiliaries in a broader scope of asymmetric reactions. wikipedia.orgsigmaaldrich.comresearchgate.net While its potential has been recognized, detailed studies on its effectiveness in various transformations, such as aldol (B89426) additions, Diels-Alder reactions, and alkylations, are warranted. Comparing its performance with other established chiral auxiliaries would provide valuable insights for synthetic chemists. researchgate.net

Furthermore, the unique steric and electronic properties of the 2,4,6-trimethylphenyl group could be exploited in the design of novel ligands for asymmetric catalysis. The alcohol functionality of this compound provides a handle for its incorporation into more complex molecular architectures, potentially leading to the development of highly effective and selective catalysts for a range of organic transformations.

The exploration of the biological activities of this compound and its derivatives presents another exciting research avenue. While some related compounds containing the trimethylphenyl moiety have been investigated for their potential applications in medicinal chemistry and materials science, the specific biological profile of this alcohol remains largely unexplored. ontosight.aiontosight.ai

Finally, further computational and experimental studies on the solid-state behavior and solution-phase dynamics of this compound could provide a deeper understanding of its properties. Investigating the influence of the bulky trimethylphenyl group on reaction mechanisms and intermolecular interactions could lead to more rational design of experiments and the discovery of new applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(2,4,6-Trimethylphenyl)ethan-1-ol?

- Reduction of ketone precursors : The compound can be synthesized via reduction of 1-(2,4,6-trimethylphenyl)ethanone (CAS 1667-01-2) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., tetrahydrofuran) .

- Grignard reaction : Reaction of 2,4,6-trimethylphenylmagnesium bromide with acetaldehyde, followed by acidic workup. This method requires strict control of moisture and temperature .

- Purification : Post-synthesis purification often involves flash column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the alcohol from byproducts .

Q. How is the compound characterized structurally?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Key peaks include the hydroxyl proton (δ 1.5–2.0 ppm, broad) and aromatic protons (δ 6.7–7.1 ppm for trimethylphenyl group) .

- IR spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol functional group .

Q. What are the solubility and stability profiles under standard conditions?

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, acetone) and poorly soluble in water due to the hydrophobic trimethylphenyl group. Solubility in hexane is limited .

- Stability : Stable at room temperature but prone to oxidation under acidic or oxidative conditions (e.g., CrO₃). Storage in inert atmospheres (N₂/Ar) is recommended for long-term stability .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges?

- Biocatalysis : Use of enantioselective enzymes (e.g., alcohol dehydrogenases) to reduce prochiral ketones, achieving high enantiomeric excess (e.g., >90% ee). Reaction optimization includes pH control (6.5–8.0) and cofactor regeneration systems (e.g., NADH/NAD⁺) .

- Chiral auxiliaries : Temporary incorporation of chiral ligands (e.g., Evans oxazolidinones) during ketone reduction, followed by auxiliary removal .

Q. How can computational methods predict reactivity and stereochemical outcomes?

- DFT calculations : Geometry optimization of transition states (e.g., ketone reduction pathways) using Gaussian or ORCA software to predict enantioselectivity. Solvent effects are modeled via PCM (Polarizable Continuum Model) .

- Molecular docking : For biological activity studies, docking into enzyme active sites (e.g., cytochrome P450) to assess metabolic pathways .

Q. What advanced analytical methods ensure high purity for sensitive applications?

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry detects impurities at ppm levels .

- Chiral chromatography : Use of Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases to resolve enantiomers .

Q. How do substituent effects on the aromatic ring influence reactivity?

- Electron-donating groups : The 2,4,6-trimethyl groups enhance steric hindrance, slowing nucleophilic attacks on the adjacent hydroxyl group. Hammett substituent constants (σ) predict regioselectivity in electrophilic substitutions .

- Oxidation studies : Comparative kinetics with analogs (e.g., 2,4,6-trimethylphenol) show slower oxidation rates for the alcohol due to reduced resonance stabilization of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.